molecular formula C14H25N B3146505 1-(1-Adamantyl)butan-1-amine CAS No. 60196-91-0

1-(1-Adamantyl)butan-1-amine

Cat. No. B3146505
CAS RN: 60196-91-0
M. Wt: 207.35 g/mol
InChI Key: ZYNAVLAJZAGVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)butan-1-amine is a derivative of adamantane . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .


Molecular Structure Analysis

1-(1-Adamantyl)butan-1-amine contains a total of 42 bonds; 17 non-H bonds, 3 rotatable bonds, 4 six-membered rings, 3 eight-membered rings, and 1 primary amine (aliphatic) . The molecular formula is C14H25N, and the molecular weight is 207.36 .


Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The rigid cage moiety protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma .

Scientific Research Applications

Antiviral Activity

1-(1-Adamantyl)butan-1-amine and its derivatives have demonstrated significant antiviral activities. For instance, adamantyl-containing aminoketones and their derivatives have been characterized for antiviral properties, indicating the potential use of these compounds in combating viral infections (Makarova et al., 2003). Additionally, adamantane derivatives have shown activity against smallpox vaccine virus, with some compounds exhibiting high anti-smallpox activity (Moiseev et al., 2012).

Neuroprotective Agents

Fluorescent heterocyclic adamantane amines have been synthesized and evaluated for their neuroprotective activities. These compounds demonstrate potential as multifunctional drugs in neuroprotection, inhibiting various neurological pathways and showing antioxidative properties (Joubert et al., 2011).

Synthesis of Biologically Active Compounds

1-(1-Adamantyl)butan-1-amine serves as an intermediate in the synthesis of biologically active compounds. Its utility is exemplified in the one-pot synthesis of 1-adamantylhydrazine, which is used in bacterial studies and possesses a broad spectrum of medicinal properties (Bossmann et al., 2020).

Pharmaceutical Chemistry

Adamantane derivatives, including 1-(1-Adamantyl)butan-1-amine, are explored for their potential in pharmaceutical applications. The synthesis and reactivity of monomeric arylpalladium halide complexes with adamantane-based ligands have been studied, indicating applications in palladium-catalyzed cross-coupling reactions (Stambuli et al., 2002).

Metal Complexes

Adamantane-based amines are used in the synthesis of metal complexes. For example, metal complexes of 3s,5s,7s-adamantan-1-amine with metals of biological interest have been synthesized, showcasing the potential of these compounds in coordination chemistry and their biological relevance (Sultana et al., 2014).

Future Directions

Adamantane derivatives have potential applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains is a promising area of research . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also being explored .

properties

IUPAC Name

1-(1-adamantyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N/c1-2-3-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13H,2-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNAVLAJZAGVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C12CC3CC(C1)CC(C3)C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239916
Record name α-Propyltricyclo[3.3.1.13,7]decane-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)butan-1-amine

CAS RN

60196-91-0
Record name α-Propyltricyclo[3.3.1.13,7]decane-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60196-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Propyltricyclo[3.3.1.13,7]decane-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Adamantyl)butan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(1-Adamantyl)butan-1-amine
Reactant of Route 3
1-(1-Adamantyl)butan-1-amine
Reactant of Route 4
1-(1-Adamantyl)butan-1-amine
Reactant of Route 5
1-(1-Adamantyl)butan-1-amine
Reactant of Route 6
1-(1-Adamantyl)butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.